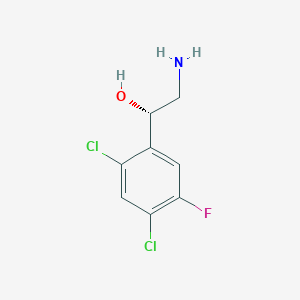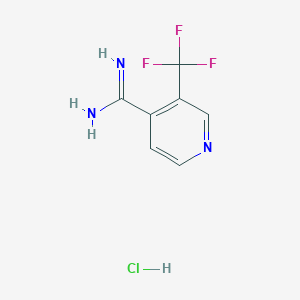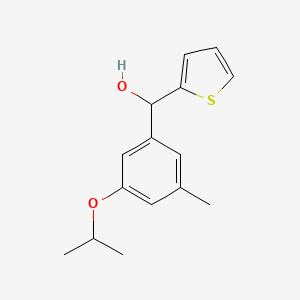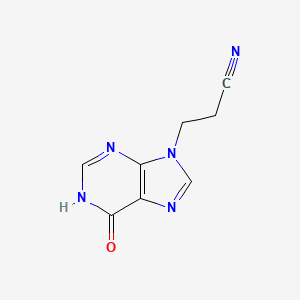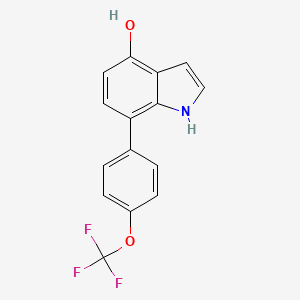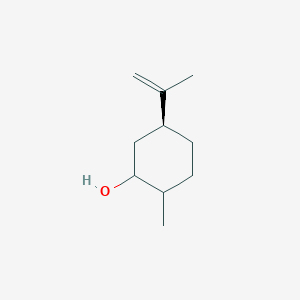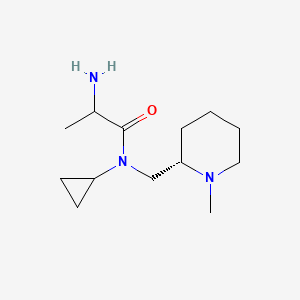
2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide is a complex organic compound with a molecular formula of C12H23N3O It is characterized by the presence of a cyclopropyl group, a piperidine ring, and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a diazo compound under photolytic or thermal conditions.
Introduction of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Amidation: The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkyl halides, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-2-yl)methyl)propanamide
- **2-Amino-N-cyclopropyl-N-(2-methoxybenzyl)propanamide
- **2-Amino-N-cyclopropyl-N-(4-methylbenzyl)propanamide
Uniqueness
2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C13H25N3O |
|---|---|
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
2-amino-N-cyclopropyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide |
InChI |
InChI=1S/C13H25N3O/c1-10(14)13(17)16(11-6-7-11)9-12-5-3-4-8-15(12)2/h10-12H,3-9,14H2,1-2H3/t10?,12-/m0/s1 |
InChI-Schlüssel |
APHGHWHMMIIRFT-KFJBMODSSA-N |
Isomerische SMILES |
CC(C(=O)N(C[C@@H]1CCCCN1C)C2CC2)N |
Kanonische SMILES |
CC(C(=O)N(CC1CCCCN1C)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


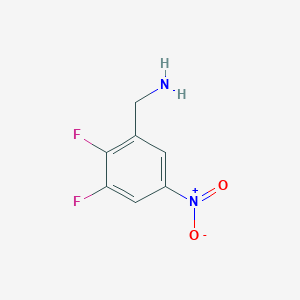

![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)


![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)
![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
